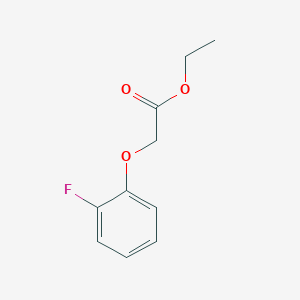

Ethyl 2-(2-fluorophenoxy)acetate

CAS No.:

Cat. No.: VC13312972

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO3 |

|---|---|

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | ethyl 2-(2-fluorophenoxy)acetate |

| Standard InChI | InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 |

| Standard InChI Key | CYCSUXZXAOIKFL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COC1=CC=CC=C1F |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(2-fluorophenoxy)acetate belongs to the class of phenoxyacetic acid esters, distinguished by a fluorine atom at the 2-position of the phenyl ring. Key structural attributes include:

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | Ethyl 2-(2-fluorophenoxy)acetate |

| SMILES | CCOC(=O)COC1=CC=CC=C1F |

| InChIKey | CYCSUXZXAOIKFL-UHFFFAOYSA-N |

The fluorine atom induces electron-withdrawing effects, altering the compound’s electronic distribution and enhancing its stability toward nucleophilic attack . The ester group facilitates hydrolysis under basic conditions, enabling derivatization into carboxylic acids or amides.

Synthesis and Production Methods

Laboratory-Scale Synthesis

Ethyl 2-(2-fluorophenoxy)acetate is typically synthesized via a Williamson ether synthesis:

-

Reaction Scheme:

A base such as potassium carbonate or triethylamine is used to deprotonate 2-fluorophenol, promoting nucleophilic substitution with ethyl chloroacetate.

-

Optimized Conditions:

-

Solvent: Anhydrous acetone or dimethylformamide (DMF)

-

Temperature: 60–80°C under reflux

-

Yield: ~75–85% after purification by column chromatography

-

Industrial Production

Scalable methods employ continuous-flow reactors to improve efficiency:

-

Process:

-

Reactants are pumped through a heated reactor with immobilized base catalysts.

-

In-line purification via distillation removes byproducts like HCl.

-

-

Advantages:

-

90–95% conversion rates

-

Reduced solvent waste compared to batch processes.

-

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Boiling Point | 285–290°C (predicted) |

| Density | 1.25 g/cm³ (estimated) |

| Solubility | Miscible in organic solvents (e.g., DMSO, ethanol); insoluble in water |

| LogP (Partition Coeff.) | 2.15 |

The compound’s lipophilicity (LogP = 2.15) suggests moderate membrane permeability, a trait advantageous in prodrug design .

Applications in Scientific Research

Pharmaceutical Intermediate

Ethyl 2-(2-fluorophenoxy)acetate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example:

-

Derivatization: Hydrolysis to 2-(2-fluorophenoxy)acetic acid followed by coupling with amines yields analogs of mefenamic acid, which show COX-2 selectivity .

-

Anticancer Agents: Structural analogs with substituted phenyl groups demonstrate microtubule disruption activity (IC₅₀ = 5–10 nM in A549 cells) .

Agrochemical Development

Fluorinated phenoxyacetates are key in herbicide formulations:

-

Mode of Action: Mimics auxin-like growth regulators, disrupting cell division in broadleaf weeds.

-

Example: Derivatives of 2,4-D (2,4-dichlorophenoxyacetic acid) incorporating fluorine show enhanced soil persistence and reduced toxicity to non-target species.

Comparative Analysis with Related Compounds

Ortho-fluorination improves target affinity over para-substituted analogs due to reduced steric hindrance .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume